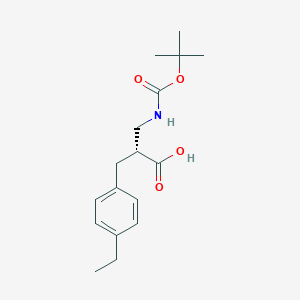![molecular formula C17H17BNO B12942983 (S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12942983.png)
(S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole is a chiral oxazaborolidine compound widely used in asymmetric synthesis. It is known for its role as a catalyst in various enantioselective reactions, particularly in the reduction of ketones. The compound’s unique structure, which includes a boron atom, allows it to facilitate highly selective transformations, making it valuable in both academic and industrial settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole typically involves the reaction of (S)-α,α-diphenyl-2-pyrrolidinemethanol with a boron-containing reagent. One common method includes the use of 2,4,6-tri-o-tolyl-1,3,5,2,4,6-trioxatriborinane in toluene. The reaction is carried out under nitrogen atmosphere with heating to 120°C, followed by cooling and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole primarily undergoes reduction reactions. It is particularly effective in the enantioselective reduction of prochiral ketones to produce chiral alcohols .
Common Reagents and Conditions
The compound is often used in combination with borane (BH3) or other boron-containing reagents. The reactions are typically carried out at ambient temperatures, and the conditions can be adjusted to optimize enantioselectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound are chiral alcohols. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Applications De Recherche Scientifique
(S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole exerts its catalytic effects involves the formation of a boron-nitrogen complex. This complex facilitates the transfer of hydride ions to the substrate, leading to the reduction of ketones to alcohols. The chiral environment provided by the oxazaborolidine ensures high enantioselectivity in the product .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-(+)-2-Methyl-CBS-oxazaborolidine
- (S)-(-)-2-Methyl-CBS-oxazaborolidine
- (S)-3,3-Diphenyl-1-methyltetrahydro-3H-pyrrolo[1,2-c][1,3,2]oxazaborole
Uniqueness
(S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole is unique due to its high enantioselectivity and efficiency in catalyzing reductions. Its structure allows for the formation of highly stable boron-nitrogen complexes, which are crucial for its catalytic activity. Compared to similar compounds, it offers superior performance in terms of yield and selectivity in various asymmetric synthesis reactions .
Propriétés
Formule moléculaire |
C17H17BNO |
|---|---|
Poids moléculaire |
262.1 g/mol |
InChI |
InChI=1S/C17H17BNO/c1-3-8-14(9-4-1)17(15-10-5-2-6-11-15)16-12-7-13-19(16)18-20-17/h1-6,8-11,16H,7,12-13H2/t16-/m0/s1 |
Clé InChI |
XUESTFKOQSLAFA-INIZCTEOSA-N |
SMILES isomérique |
[B]1N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
[B]1N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B12942903.png)
![3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B12942907.png)
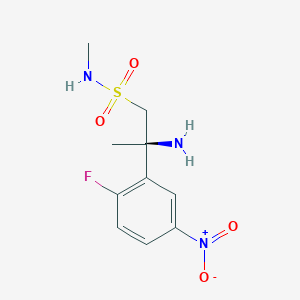
![[(E)-1H-imidazol-5-ylmethyleneamino]thiourea](/img/structure/B12942928.png)
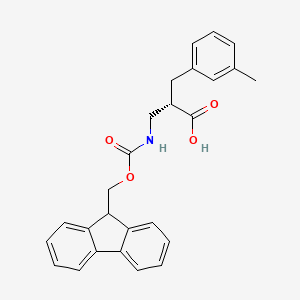
![Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12942944.png)
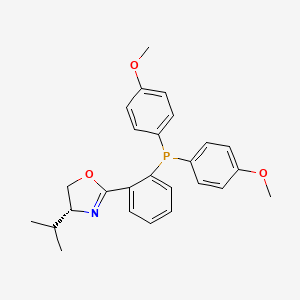
![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol](/img/structure/B12942952.png)

![Benzamide, 4-chloro-N-[2-(1H-indol-3-yl)-3-thienyl]-](/img/structure/B12942967.png)
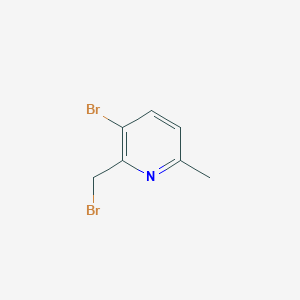
![(3AR,5R,6aR)-2-((benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B12942975.png)

